2-Hydroxy-4-(methylthio)butyric acid chemical properties
2-Hydroxy-4-(methylthio)butyric acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-(methylthio)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-(methylthio)butyric acid (HMTBA), also known as methionine hydroxy analog, is an organic compound and a key precursor to the essential amino acid L-methionine.[1][2][3] With the chemical formula C5H10O3S, HMTBA is structurally similar to methionine, with the α-amino group replaced by a hydroxyl group.[1] It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and dairy cows, as a cost-effective source of methionine.[2][4][5] This document provides a comprehensive overview of the chemical properties, analytical methodologies, and biochemical conversion of HMTBA.
Chemical and Physical Properties
HMTBA is a chiral molecule and typically exists as a racemic mixture of D- and L-isomers.[5] It is commercially available as a viscous, light brown to brown liquid, which is often an aqueous solution, or as a white solid.[1][6] The compound is an organosulfide, an alcohol, and a carboxylic acid.[6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 2-Hydroxy-4-(methylthio)butyric acid.
| Property | Value | Source(s) |
| Molecular Formula | C5H10O3S | [7][8][9][10][11] |
| Molecular Weight | 150.20 g/mol | [7][12][13][14] |
| pKa | 3.67 ± 0.10 (Predicted) | [6][7][15] |
| Density | 1.22 - 1.3 g/cm³ | [6][7][8][9][12] |
| Boiling Point | 316.5 °C at 760 mmHg | [8][11][12] |
| Melting Point | 250 °C | [12] |
| Flash Point | 145.2 °C | [8][11][12] |
| Refractive Index | 1.529 | [11][12] |
| Solubility | Soluble in water and DMSO. | [7][9][14][16] |
Chemical Structure
HMTBA possesses a chiral center at the second carbon, leading to two enantiomers: (R)-HMTBA and (S)-HMTBA.
Experimental Protocols
Synthesis of 2-Hydroxy-4-(methylthio)butyric Acid
A common industrial synthesis method involves the reaction of acrolein with methyl mercaptan, followed by the formation and subsequent hydrolysis of a cyanohydrin.[1] An alternative laboratory-scale synthesis can be achieved through the free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid, initiated by ultraviolet light.[17]
A general procedure for the synthesis of a related ester, methyl 2-hydroxy-4-(methylthio)butanoate, involves reacting methyl 2-hydroxy-3-butenoate with methyl mercaptan under pressure and elevated temperature, which can then be hydrolyzed to HMTBA.[17]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
A sensitive and selective method for the quantification of HMTBA in biological matrices involves reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS).[2][18]
Objective: To determine the concentration of HMTBA in a given sample.
Materials:
-
HPLC system with a C18 reversed-phase column
-
Mass spectrometer with an ESI source
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
HMTBA standard
-
Sample for analysis (e.g., bovine serum)[2]
Procedure:
-
Sample Preparation:
-
For serum samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.[18]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an aqueous component and an organic component, both containing a small percentage of an acid for better peak shape. For example, 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[18] For MS compatibility, formic acid is preferred over phosphoric acid.[19][20]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient can be employed, for instance, starting with 100% Solvent A and gradually increasing the proportion of Solvent B.[18]
-
Flow Rate: 1.0 mL/min[18]
-
Injection Volume: 10-20 µL
-
Detection: ESI-MS in negative ion mode, monitoring for the HMTBA anion at m/z 149.[18]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the HMTBA standard.
-
Analyze the prepared sample under the same conditions.
-
Determine the concentration of HMTBA in the sample by comparing its peak area to the calibration curve.
-
Biochemical Signaling Pathway
In animal physiology, both D- and L-isomers of HMTBA are converted to L-methionine, which can then be utilized for protein synthesis and other metabolic functions.[2][21] This conversion is a stereospecific two-step enzymatic process primarily occurring in the liver and kidneys.[21][22]
-
Oxidation: The D- and L-isomers of HMTBA are oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMTB), by two different enzymes.
-
Transamination: The resulting KMTB is then transaminated by various transaminases, using other amino acids as amine group donors, to form L-methionine.[22]
This dual enzymatic system allows for the efficient conversion of the racemic HMTBA mixture to the biologically active L-methionine.[21]
References
- 1. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejast.org [ejast.org]
- 5. Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid* | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 6. 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID | 583-91-5 [chemicalbook.com]
- 7. 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID CAS#: 583-91-5 [m.chemicalbook.com]
- 8. 2-Hydroxy-4-(methylthio)butyric Acid | CAS#:583-91-5 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
- 10. mzCloud – 2 Hydroxy 4 methylthiobutanoic acid [mzcloud.org]
- 11. 2-hydroxy-4-(methylthio)butyric acid | 583-91-5 [chemnet.com]
- 12. echemi.com [echemi.com]
- 13. (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 583-91-5 CAS MSDS (2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. (S)-2-Hydroxy-4-(methylthio)butyric acid | SIELC Technologies [sielc.com]
- 21. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JAST (Journal of Animal Science and Technology) [ejast.org]
